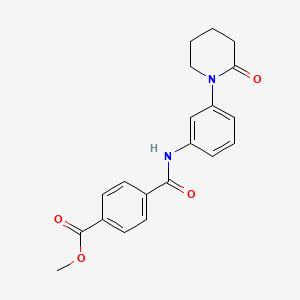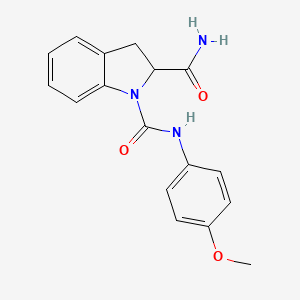
N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide” is a chemical compound with the molecular formula C17H17N3O3. It belongs to the class of compounds known as indolines, which are bicyclic organic heterocyclic compounds with aromatic and weakly basic properties . The indoline structure is found in a large number of natural products and has been studied in recent years for its potential in drug development .
Molecular Structure Analysis
The structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition in Steel : Compounds similar to N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide, such as spiropyrimidinethiones and indoline compounds, have been investigated for their corrosion inhibition properties in steel. These studies have demonstrated the potential of such compounds in protecting mild steel and N80 steel in corrosive environments, particularly in hydrochloric acid solutions. The adsorption of these inhibitors on steel surfaces was found to obey Langmuir's adsorption isotherm, indicating their effectiveness in corrosion prevention (Yadav et al., 2015); (Yadav et al., 2015).
Pharmaceutical Applications
- Cholinesterase Inhibitors and Antioxidants : this compound derivatives have shown promise as cholinesterase inhibitors and antioxidants, potentially useful in the treatment of Alzheimer's disease. These derivatives demonstrated significant protective effects against cytotoxicity in neuronal cells and cardiomyocytes exposed to oxidative stress (Yanovsky et al., 2012).
Chemical Synthesis and Analysis
- Synthesis of Indoline Derivatives : The synthesis of various indoline derivatives, including those with structural similarities to this compound, has been explored. These studies focus on creating compounds with specific structural motifs, which are significant in various biological and pharmacological applications (Sundar et al., 2011); (López-Iglesias et al., 2012).
Biological Activity and Drug Development
- Anti-inflammatory and Anti-cancer Properties : Various derivatives of this compound have been synthesized and studied for their anti-inflammatory and potential anti-cancer properties. These compounds have shown promising activity in inhibiting enzymes and suppressing cytokine production, indicating their therapeutic potential in inflammation and cancer treatment (Abdel‐Aziz et al., 2014); (Lee et al., 2014).
Material Science and Engineering
- Polymorphism in Pharmaceuticals : this compound derivatives have been studied for their polymorphic properties, which are critical in pharmaceutical development. Understanding the polymorphic behavior of these compounds helps in optimizing their physical properties for better drug efficacy and stability (Shishkina et al., 2018).
Properties
IUPAC Name |
1-N-(4-methoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-13-8-6-12(7-9-13)19-17(22)20-14-5-3-2-4-11(14)10-15(20)16(18)21/h2-9,15H,10H2,1H3,(H2,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOAKPSSPCCGHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
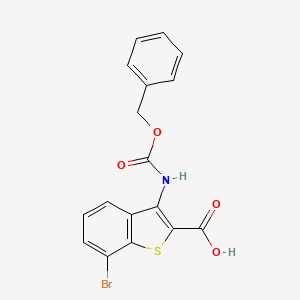
![N-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2359988.png)
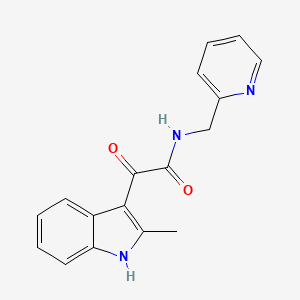
![1-(2,4-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2359990.png)
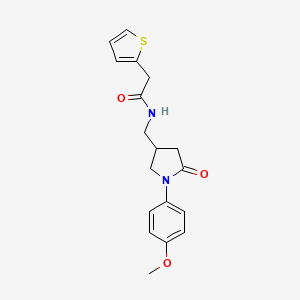



![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2360000.png)
![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2360001.png)
![2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide](/img/structure/B2360002.png)

![S-(3-chloro-4-methoxyphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2360007.png)
